Physicochemical properties of N-(azetidin-3-yl)methanesulfonamide
Physicochemical properties of N-(azetidin-3-yl)methanesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(azetidin-3-yl)methanesulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
N-(azetidin-3-yl)methanesulfonamide is a molecule of interest within contemporary drug discovery programs, valued for its small, strained azetidine ring and the hydrogen bonding capabilities of the sulfonamide group. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a robust framework for the experimental determination of its key physicochemical parameters: lipophilicity (logP), acidity constant (pKa), and aqueous solubility. While specific experimental data for this compound is not widely published, this document outlines authoritative, field-proven methodologies to enable researchers to generate high-quality, reliable data. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction and Molecular Identifiers
N-(azetidin-3-yl)methanesulfonamide is a synthetic organic compound featuring a four-membered azetidine ring linked to a methanesulfonamide moiety. The azetidine ring introduces conformational constraint, a desirable feature in modern medicinal chemistry for enhancing binding affinity and metabolic stability. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.
A precise characterization of its physicochemical properties is the foundation for any successful drug development campaign, directly impacting absorption, distribution, metabolism, and excretion (ADME). This guide details the necessary experimental workflows to elucidate these critical parameters.
Table 1: Molecular Identifiers for N-(azetidin-3-yl)methanesulfonamide and its Hydrochloride Salt
| Identifier | N-(azetidin-3-yl)methanesulfonamide (Free Base) | N-(azetidin-3-yl)methanesulfonamide HCl (Hydrochloride Salt) |
| CAS Number | 1056056-12-2[1] | 1239205-33-4[2][3][4] |
| Molecular Formula | C₄H₁₀N₂O₂S | C₄H₁₁ClN₂O₂S[2] |
| Molecular Weight | 150.20 g/mol | 186.66 g/mol [2] |
| Purity (Typical) | >98%[1] | >97%[4][5] |
| Storage | Room temperature, under controlled conditions (NMT 30°C)[1][5][6] | Room temperature[5] |
Lipophilicity: Partition Coefficient (logP) Determination
Expertise & Experience: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. A negative logP value indicates hydrophilicity, while a positive value suggests lipophilicity.[7][8] The "shake-flask" method remains the gold standard for its direct and accurate measurement of partitioning.[7][9]
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol is designed to determine the logP of N-(azetidin-3-yl)methanesulfonamide by measuring its concentration in both octanol and aqueous phases after reaching equilibrium.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol by stirring vigorously for 24 hours, followed by a 24-hour separation period.
-
Saturate 1-octanol with the prepared aqueous buffer in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of N-(azetidin-3-yl)methanesulfonamide in the octanol-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Partitioning:
-
In a separatory funnel or suitable vial, combine a precise volume of the compound's aqueous solution with an equal volume of the water-saturated 1-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to facilitate partitioning.
-
Allow the phases to separate completely. Centrifugation can be employed to expedite this process.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and octanol phases.
-
Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is then determined by taking the base-10 logarithm of P.[7]
-
Workflow for logP Determination
Caption: Shake-flask method workflow for logP determination.
Data Summary Table
Table 2: Lipophilicity Data for N-(azetidin-3-yl)methanesulfonamide
| Parameter | Experimental Value | Method |
| logP | To be determined | Shake-Flask |
| pH of Aqueous Phase | 7.4 | - |
| Temperature (°C) | 25 | - |
Acidity Constant (pKa) Determination
Expertise & Experience: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For N-(azetidin-3-yl)methanesulfonamide, the azetidine nitrogen is basic and will have a pKa, while the sulfonamide proton is acidic and will have a much higher pKa. Knowing these values is critical for predicting solubility, receptor binding, and formulation strategies. UV-Vis spectrophotometry is a highly precise method for pKa determination, provided the different ionization states of the molecule exhibit distinct UV absorbance spectra.[10]
Experimental Protocol: UV-Metric Titration for pKa Determination
This protocol describes the determination of the pKa of the azetidine nitrogen by monitoring changes in UV absorbance as a function of pH.
Step-by-Step Methodology:
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder and a pH probe.
-
-
Sample Preparation:
-
Prepare a dilute solution of N-(azetidin-3-yl)methanesulfonamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The concentration should provide a measurable absorbance (typically 0.3-1.0 AU).
-
-
Titration:
-
Adjust the initial pH of the solution to a low value (e.g., pH 2) using a standardized acid (e.g., 0.1 M HCl).
-
Record the full UV-Vis spectrum (e.g., 200-400 nm).
-
Incrementally add a standardized base (e.g., 0.1 M NaOH) to increase the pH in small steps (e.g., 0.2-0.5 pH units).
-
After each addition, allow the pH to stabilize and record the full UV-Vis spectrum.
-
Continue this process until a high pH is reached (e.g., pH 12).
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the measured pH.
-
The resulting data should form a sigmoidal curve.
-
The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the change in absorbance has occurred.[9]
-
Workflow for pKa Determination
Caption: UV-metric titration workflow for pKa determination.
Data Summary Table
Table 3: Acidity Constant Data for N-(azetidin-3-yl)methanesulfonamide
| Ionizable Group | Experimental pKa | Method |
| Azetidine Nitrogen (Basic) | To be determined | UV-Metric Titration |
| Sulfonamide N-H (Acidic) | To be determined | UV-Metric Titration |
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a cornerstone of drug development, directly affecting oral bioavailability and the feasibility of intravenous formulations. It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates.[11][12][13] Thermodynamic solubility, however, represents the true equilibrium concentration of a compound in a saturated solution and is more relevant for formulation development.[14][15][16] The shake-flask method is the definitive approach for determining thermodynamic solubility.[16]
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This protocol will determine the equilibrium solubility of N-(azetidin-3-yl)methanesulfonamide in a physiologically relevant buffer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Using an excess ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[15]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a standard curve of the compound in the same buffer.
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Reporting:
-
The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow using the shake-flask method.
Data Summary Table
Table 4: Aqueous Solubility Data for N-(azetidin-3-yl)methanesulfonamide
| Solubility Type | Buffer System | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | PBS, pH 7.4 | 25 | To be determined |
| Thermodynamic | PBS, pH 7.4 | 37 | To be determined |
Conclusion
The successful progression of N-(azetidin-3-yl)methanesulfonamide as a potential drug candidate is contingent upon a thorough and accurate assessment of its fundamental physicochemical properties. The experimental protocols detailed in this guide for determining logP, pKa, and thermodynamic solubility provide a scientifically sound and robust framework for this essential characterization. By adhering to these methodologies, researchers can generate the high-quality data necessary to build predictive ADME models, guide formulation development, and ultimately, make informed decisions in their drug discovery and development programs.
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